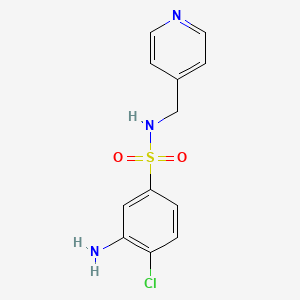

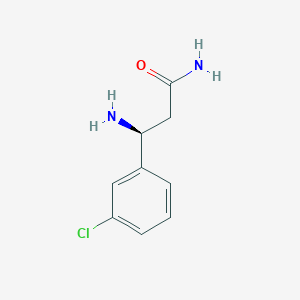

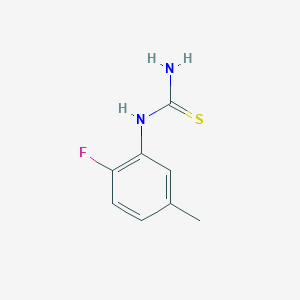

![molecular formula C14H12N2 B1517345 2-Benzylimidazo[1,2-a]pyridin CAS No. 889813-26-7](/img/structure/B1517345.png)

2-Benzylimidazo[1,2-a]pyridin

Übersicht

Beschreibung

2-Benzylimidazo[1,2-a]pyridine is a type of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines are important fused bicyclic 5–6 heterocycles recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported . This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been functionalized through various radical reactions . These reactions have been facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Physical And Chemical Properties Analysis

2-Benzylimidazo[1,2-a]pyridine is highly crystalline . More specific physical and chemical properties were not found in the search results.

Wissenschaftliche Forschungsanwendungen

2-Benzylimidazo[1,2-a]pyridin: Eine umfassende Analyse der Anwendungen in der wissenschaftlichen Forschung

Entwicklung therapeutischer Wirkstoffe: Das Imidazo[1,2-a]pyridin-Grundgerüst ist für sein Potenzial in der Entwicklung therapeutischer Wirkstoffe bekannt. Derivate dieser Verbindung wurden umfassend für die Konstruktion arzneimittelähnlicher chemischer Bibliotheken erforscht, die auf biologisches Screening abzielen, um neue therapeutische Wirkstoffe zu entdecken .

Organische Leuchtdioden (OLEDs): Es wurden neuartige Iridiumkomplexe mit 2-Phenylimidazo[1,2-a]pyridin-Liganden synthetisiert, die ungewöhnliche Emissionsmaxima zeigen, die von den Substituenten am Phenylring abhängen. Diese Derivate wurden in OLEDs verwendet, um weiße Emission zu erzeugen, was ihre Bedeutung in der Displaytechnologie unterstreicht .

Grüne Syntheseansätze: Imidazo[1,2-a]pyridin ist ein Schlüsselgerüst in der organischen und pharmazeutischen Chemie, da es vielfältige Anwendungen in der Arzneimittelentwicklung hat. Es wurden neuere grüne Syntheseansätze etabliert, um diese Klasse von Verbindungen zu erzeugen, was ihre Bedeutung für nachhaltige chemische Verfahren hervorhebt .

Fluoreszenzsensoren und Laserfarbstoffe: Aufgrund ihrer Eigenschaften werden Imidazo[1,2-a]pyridine breit gefächerte als Fluoreszenzsensoren und Laserfarbstoffe eingesetzt. Sie werden auch in molekularen Schaltern eingesetzt, was ihre Vielseitigkeit in verschiedenen wissenschaftlichen Anwendungen demonstriert .

Pflanzenschutzmittel und Pharmazeutika: Obwohl nicht direkt mit this compound verwandt, ist das Imidazo[1,5-a]pyridin-Gerüst ein wichtiger Bestandteil vieler Pflanzenschutzmittel und Pharmazeutika. Die Synthese dieser Verbindungen ist seit Jahrzehnten Gegenstand intensiver Forschung, was die Relevanz der größeren Familie unterstreicht, zu der this compound gehört .

Safety and Hazards

Zukünftige Richtungen

Imidazo[1,2-a]pyridines have been recognized as a valuable scaffold in organic synthesis and pharmaceutical chemistry . The direct functionalization of this scaffold is considered an efficient strategy for the construction of imidazo[1,2-a]pyridine derivatives . This suggests potential future directions in the development of new synthesis methods and applications in medicinal chemistry.

Wirkmechanismus

Target of Action

2-Benzylimidazo[1,2-a]pyridine is a novel scaffold that has been utilized in the development of covalent inhibitors . This compound has been identified as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells . It has also shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .

Mode of Action

The mode of action of 2-Benzylimidazo[1,2-a]pyridine involves its interaction with its targets, leading to changes that inhibit the growth of cancer cells or tuberculosis bacteria . The compound acts as a covalent inhibitor, binding to its targets and disrupting their normal function .

Biochemical Pathways

The biochemical pathways affected by 2-Benzylimidazo[1,2-a]pyridine are those related to the growth and proliferation of cancer cells and tuberculosis bacteria . The compound’s interaction with its targets leads to downstream effects that inhibit these pathways, thereby exerting its therapeutic effects.

Result of Action

The result of the action of 2-Benzylimidazo[1,2-a]pyridine is the inhibition of the growth of cancer cells or tuberculosis bacteria . This leads to a reduction in the severity of the diseases caused by these cells or bacteria.

Biochemische Analyse

Biochemical Properties

2-Benzylimidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, like ATP, to specific substrates. This inhibition can modulate signaling pathways that are critical for cell growth and survival . Additionally, 2-Benzylimidazo[1,2-a]pyridine can bind to DNA and RNA, affecting the transcription and translation processes .

Cellular Effects

The effects of 2-Benzylimidazo[1,2-a]pyridine on cellular processes are profound. It influences cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By inhibiting specific kinases, 2-Benzylimidazo[1,2-a]pyridine can induce cell cycle arrest and promote apoptosis in cancer cells . Furthermore, it affects gene expression by binding to DNA and interfering with transcription factors, leading to altered cellular metabolism and function .

Molecular Mechanism

At the molecular level, 2-Benzylimidazo[1,2-a]pyridine exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding can be competitive or non-competitive, depending on the enzyme and the specific interaction . Additionally, 2-Benzylimidazo[1,2-a]pyridine can form covalent bonds with certain biomolecules, leading to irreversible inhibition . These interactions result in changes in gene expression and protein function, ultimately affecting cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Benzylimidazo[1,2-a]pyridine change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to 2-Benzylimidazo[1,2-a]pyridine can lead to sustained inhibition of target enzymes and persistent changes in cellular function . These effects are crucial for understanding the potential therapeutic applications and safety of the compound.

Dosage Effects in Animal Models

The effects of 2-Benzylimidazo[1,2-a]pyridine vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dose optimization in the development of 2-Benzylimidazo[1,2-a]pyridine as a therapeutic agent.

Metabolic Pathways

2-Benzylimidazo[1,2-a]pyridine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and can be further processed by conjugation reactions, such as glucuronidation and sulfation . The metabolic flux and levels of these metabolites can influence the overall pharmacokinetics and pharmacodynamics of 2-Benzylimidazo[1,2-a]pyridine.

Transport and Distribution

The transport and distribution of 2-Benzylimidazo[1,2-a]pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . These interactions are critical for the compound’s biological activity and therapeutic potential.

Subcellular Localization

2-Benzylimidazo[1,2-a]pyridine is localized in various subcellular compartments, including the nucleus, cytoplasm, and mitochondria . Its activity and function can be influenced by post-translational modifications, such as phosphorylation and ubiquitination, which direct it to specific organelles . Understanding the subcellular localization of 2-Benzylimidazo[1,2-a]pyridine is essential for elucidating its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

2-benzylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-2-6-12(7-3-1)10-13-11-16-9-5-4-8-14(16)15-13/h1-9,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYDQUIVNHEZFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN3C=CC=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the current known synthetic routes to produce 2-Benzylimidazo[1,2-a]pyridine?

A1: Currently, two main synthetic routes for 2-Benzylimidazo[1,2-a]pyridine are reported in the literature:

- Dakin-West reaction followed by ring closure: This method utilizes stable mesoionic 3-acyloxazolo[3,2-a]pyridinium-2-olates and ammonia as starting materials. [] The reaction proceeds through a Dakin-West acylation to form an N-(β-oxoethyl)pyridone-2 intermediate, which then undergoes ring closure to yield the desired 2-Benzylimidazo[1,2-a]pyridine. []

- Palladium-Copper catalyzed heterocyclization during Sonogashira coupling: While specific details are limited in the provided abstracts, this method suggests a more direct approach utilizing a Palladium-Copper catalyst system to facilitate the formation of the imidazo[1,2-a]pyridine ring system during a Sonogashira coupling reaction. [, ] Further research is needed to explore the specifics and potential advantages of this method.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

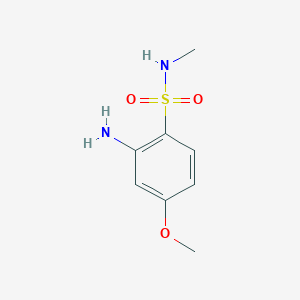

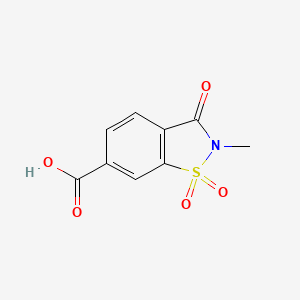

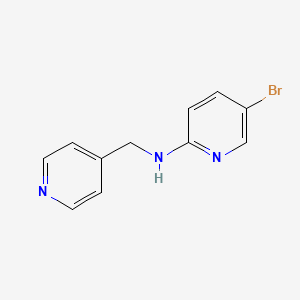

![4-[2-(pyridin-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1517264.png)

![2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B1517265.png)